molecular formula C23H24FN3O2 B2769741 2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 899969-55-2

2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No.: B2769741
CAS No.: 899969-55-2
M. Wt: 393.462
InChI Key: LNHUGURSULSVDQ-UHFFFAOYSA-N
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Description

The compound 2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a structurally complex acetamide derivative featuring:

  • A quinazolin-3(4H)-one core, a heterocyclic system known for diverse biological activities, including kinase inhibition and anti-inflammatory effects.
  • A 2-fluoro substituent on the phenyl ring, which may enhance metabolic stability and electronic interactions.
  • A 2-methyl group on the quinazolinone ring, which could influence steric interactions with biological targets.

Properties

IUPAC Name

2-cyclohexyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-15-25-20-10-6-5-9-18(20)23(29)27(15)17-11-12-19(24)21(14-17)26-22(28)13-16-7-3-2-4-8-16/h5-6,9-12,14,16H,2-4,7-8,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHUGURSULSVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable amide or nitrile.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Acylation Reaction: The final step involves the acylation of the fluoro-substituted quinazolinone with cyclohexylacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures or the presence of a catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of dihydroquinazoline derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors. The compound might inhibit or activate specific molecular pathways, leading to its observed biological effects. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Quinazolinone-Acetamide Derivatives

2-Chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (CAS 6761-07-5)
  • Core Structure : Shares the quinazolin-3(4H)-one and acetamide backbone.
  • Key Differences :
    • Substitutes the cyclohexyl group and 2-fluoro-phenyl in the target compound with a chlorine atom at the acetamide’s α-position.
    • Lacks the extended phenyl ring system.
  • Implications: The chlorine atom increases electronegativity but reduces steric bulk compared to the cyclohexyl group. Likely exhibits lower lipophilicity (Cl vs.
566195-59-3: Triazoloquinazolinone-Thioacetamide
  • Core Structure: Combines a triazoloquinazolinone with a thioacetamide linkage.
  • Key Differences: Replaces the acetamide’s oxygen with a sulfur atom, altering electronic properties.
  • Implications :
    • Thioacetamide derivatives often exhibit distinct metabolic pathways and binding affinities due to sulfur’s polarizability .
1005085-66-4: Triazole-Dimethylcyclohexyl Acetamide
  • Core Structure : Features a triazole ring and dimethylcyclohexyl group.
  • Key Differences: Uses a triazole instead of quinazolinone, altering hydrogen-bonding capabilities. Retains a cyclohexyl group but in a dimethylated configuration.
  • Implications: Triazole rings are associated with antimicrobial activity, suggesting divergent therapeutic targets compared to quinazolinones .

Functional Analogues from Other Acetamide Classes

N-(2-Substituted-4-oxothiazolidin-3-yl)acetamides ()
  • Core Structure: Thiazolidinone ring fused with acetamide.
  • Key Differences: Replaces quinazolinone with a thiazolidinone, a scaffold linked to antidiabetic and anti-inflammatory activity. Includes a coumarin-derived substituent, enhancing fluorescence properties.
Anti-Exudative Acetamides ()
  • Core Structure : Triazole-sulfanyl acetamides with furan substituents.
  • Key Differences: Targets anti-exudative activity (compared to diclofenac sodium), whereas quinazolinones are often kinase inhibitors. Lacks aromatic fluorine or cyclohexyl groups.
  • Implications :
    • The furan-triazole system may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name/ID Core Structure Key Substituents Potential Biological Relevance Reference
Target Compound Quinazolinone-acetamide 2-Fluoro, cyclohexyl, 2-methyl Kinase inhibition (hypothesized) -
2-Chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone-acetamide Chlorine Pharmaceutical intermediates
566195-59-3 Triazoloquinazolinone Thioacetamide, phenyldiazenyl Unknown (structural diversity)
N-(2-substituted-4-oxothiazolidin-3-yl)acetamides Thiazolidinone-acetamide Coumarin derivatives Anti-inflammatory, antidiabetic

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Lipophilicity (LogP)* Steric Bulk Example Compound
2-Fluoro (target) Electron-withdrawing Moderate increase Low Target compound
Chlorine (CAS 6761-07-5) Electron-withdrawing Slight increase Low compound
Cyclohexyl (target) Neutral Significant increase High Target compound
Thioacetamide (566195-59-3) Polarizable Moderate increase Moderate compound

*LogP values are inferred from substituent contributions.

Research Implications

  • Target Compound : The cyclohexyl group and 2-fluoro substituent may synergistically enhance blood-brain barrier penetration compared to simpler analogs like the chlorine derivative .
  • Quinazolinone vs. Thiazolidinone: The former’s aromatic system likely offers greater stability under physiological conditions, favoring long-term therapeutic use .
  • Unanswered Questions: No direct activity data for the target compound are available in the provided evidence. Further studies should prioritize kinase inhibition assays and ADMET profiling.

Biological Activity

2-Cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide, with the CAS number 899969-55-2, is a compound of interest due to its potential biological activities. This article examines the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24FN3O2C_{23}H_{24}FN_{3}O_{2}, with a molecular weight of 393.5 g/mol. Its structure features a cyclohexyl group and a quinazoline derivative, which are known to contribute to various biological activities.

PropertyValue
CAS Number899969-55-2
Molecular FormulaC23H24FN3O2
Molecular Weight393.5 g/mol

Anticancer Properties

Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer activity. Specifically, derivatives similar to this compound have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have highlighted the ability of quinazoline derivatives to inhibit angiogenesis and modulate cytokine production, particularly tumor necrosis factor-alpha (TNF-α) .

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets involved in cancer progression and inflammation. The proposed mechanisms include:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival.
  • Modulation of Cytokine Production : The compound may reduce the production of pro-inflammatory cytokines, thereby impacting tumor microenvironment and immune response .
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various quinazoline derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective inhibition of cell growth at micromolar concentrations .

Study 2: In Vivo Efficacy

Another research effort focused on the in vivo efficacy of this class of compounds in mouse models of cancer. Mice treated with quinazoline derivatives showed reduced tumor volume and improved survival rates compared to control groups. The study also noted a decrease in metastasis, suggesting that these compounds may hinder cancer spread .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions to introduce the quinazolinone moiety (e.g., using nitrobenzene derivatives and pyridinemethanol analogs) .
  • Reduction steps (e.g., iron powder in acidic conditions) to generate aniline intermediates .
  • Condensation reactions with cyclohexylacetic acid derivatives using coupling agents like DCC or EDC to form the acetamide backbone .
    • Challenges :
  • Controlling regioselectivity during substitution reactions.
  • Minimizing side reactions during reduction (e.g., over-reduction or byproduct formation).
  • Ensuring high purity of intermediates via column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR confirms regiochemistry of the quinazolinone ring and acetamide linkage (e.g., distinguishing between keto-enol tautomers) .
    • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for confirming the presence of the fluorine substituent and cyclohexyl group .
    • Infrared (IR) Spectroscopy :
  • Identifies carbonyl stretches (C=O) from the quinazolinone (1680–1700 cm⁻¹) and acetamide (1640–1660 cm⁻¹) .

Q. How can researchers design initial biological assays for this compound?

  • In vitro screening :

  • Prioritize enzyme inhibition assays (e.g., kinases or proteases) due to the quinazolinone scaffold’s known role in targeting ATP-binding pockets .
  • Use fluorescence-based assays to monitor binding affinity with fluorophore-tagged substrates .
    • Cell-based assays :
  • Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT or ATP-luminescence assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Key modifications :

  • Quinazolinone ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2-methyl position to enhance target binding .
  • Acetamide linker : Replace the cyclohexyl group with bicyclic analogs (e.g., adamantane) to improve metabolic stability .
    • Methodology :
  • Use parallel synthesis to generate analogs, followed by high-throughput screening (HTS) against disease-relevant targets .
  • Computational docking (e.g., AutoDock Vina) predicts binding modes with proteins like EGFR or PARP .

Q. What computational strategies can predict reaction pathways for large-scale synthesis?

  • Reaction path search :

  • Apply quantum mechanical calculations (e.g., DFT) to model intermediates and transition states during cyclization steps .
    • Optimization :
  • Machine learning (ML) algorithms analyze reaction yield data to identify optimal conditions (e.g., solvent polarity, temperature) for scaling up .

Q. How should researchers address contradictions in biological activity data across studies?

  • Root-cause analysis :

  • Purity verification : Re-analyze compound batches via HPLC to rule out impurities (e.g., residual solvents or byproducts) .
  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
    • Data triangulation :
  • Cross-reference results with structurally similar compounds (e.g., quinazolinone derivatives with acetamide linkers) to identify trends .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis

StepReagents/ConditionsPurpose
CyclizationDMF, NaOH, 80°CForms quinazolinone ring
Acetamide couplingEDC, DCM, RTLinks cyclohexyl group to phenyl backbone

Table 2 : SAR Trends for Quinazolinone Derivatives

ModificationBioactivity Impact
2-methyl group↑ Target selectivity
Fluorine at phenyl↑ Metabolic stability

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